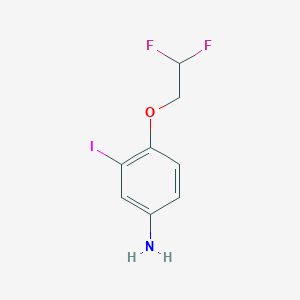
4-(2,2-Difluoroethoxy)-3-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Difluoroethoxy)-3-iodoaniline is an organic compound that features a unique combination of functional groups, including a difluoroethoxy group and an iodine atom attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)-3-iodoaniline typically involves multiple steps. One common method starts with the iodination of aniline derivatives, followed by the introduction of the difluoroethoxy group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. For example, the preparation might involve the use of sulfonyl chlorides or sulfonic anhydrides in the presence of 2,2-difluoroethanol and an alkali .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)-3-iodoaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The aniline ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted anilines.
Scientific Research Applications
4-(2,2-Difluoroethoxy)-3-iodoaniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a tool compound in biological studies to investigate the effects of fluorinated and iodinated groups on biological activity.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)-3-iodoaniline involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,2-Difluoroethoxy)aniline: Lacks the iodine atom, which can affect its reactivity and biological activity.
4-Iodoaniline: Does not have the difluoroethoxy group, resulting in different chemical properties and applications.
2,4-Difluoroaniline: Contains two fluorine atoms on the aniline ring, leading to distinct reactivity patterns.
Uniqueness
4-(2,2-Difluoroethoxy)-3-iodoaniline is unique due to the presence of both the difluoroethoxy group and the iodine atom. This combination imparts specific chemical and physical properties that make the compound valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H8F2INO |
|---|---|
Molecular Weight |
299.06 g/mol |
IUPAC Name |
4-(2,2-difluoroethoxy)-3-iodoaniline |
InChI |
InChI=1S/C8H8F2INO/c9-8(10)4-13-7-2-1-5(12)3-6(7)11/h1-3,8H,4,12H2 |
InChI Key |
QICHZVIGOQMYHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)I)OCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


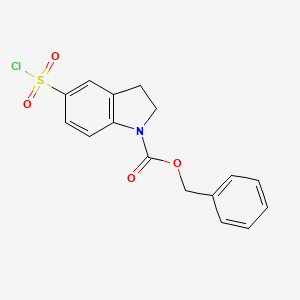
![tert-Butyl N-[2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate](/img/structure/B13233016.png)
![2-Hydroxy-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B13233023.png)
![3-[(Oxiran-2-yl)methyl]oxane-3-carbonitrile](/img/structure/B13233024.png)

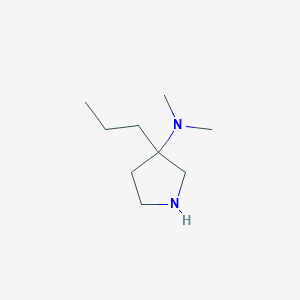
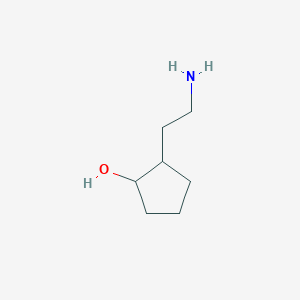
![7,7-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13233041.png)
![2-Chloro-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13233068.png)
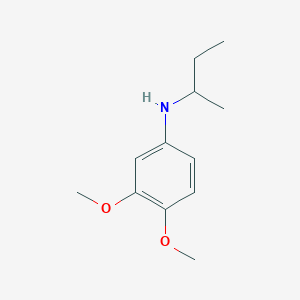

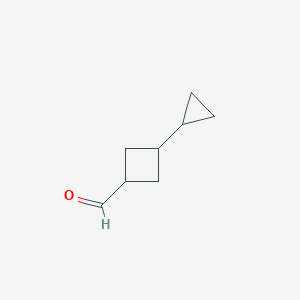
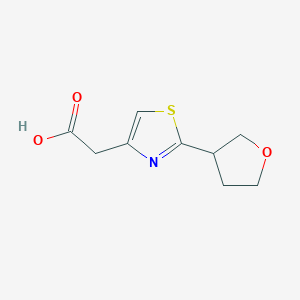
![2-[(4-Phenylbutan-2-yl)amino]propan-1-ol](/img/structure/B13233086.png)
